β-丙氨酸 15N

描述

Beta-alanine 15N is a non-canonical amino acid that is commonly used as an internal standard in stable isotope dilution assays for quantification measurements . It is also used as a substrate in chemical synthesis . It is the only naturally occurring beta amino acid that is formed by the degradation of dihydrouracil and carnosine .

Synthesis Analysis

Beta-alanine can be synthesized through chemical and biological methods . The chemical synthesis method is well developed, but the reaction conditions are extreme, requiring high temperature and pressure and strongly acidic and alkaline conditions . Moreover, there are many byproducts that require high energy consumption . Biological methods have the advantages of product specificity, mild conditions, and simple processes, making them more promising production methods for beta-alanine .

Molecular Structure Analysis

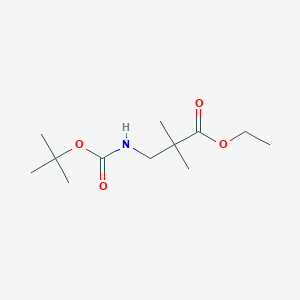

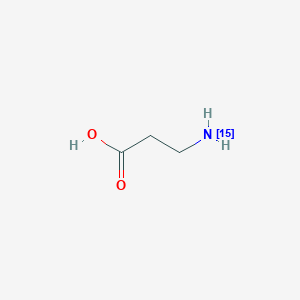

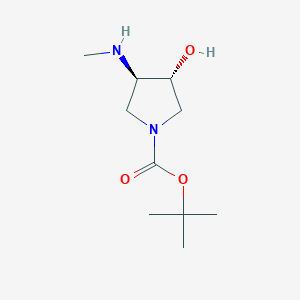

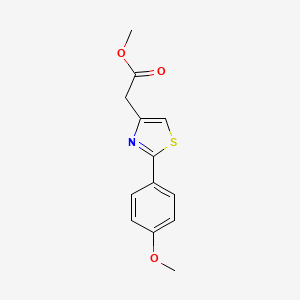

The molecular formula of Beta-alanine 15N is C3H7NO2 . The molecular weight is 90.09 g/mol . The InChI is 1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i4+1 . The canonical SMILES is C(C[15NH2])C(=O)O .

Chemical Reactions Analysis

Beta-alanine can be synthesized from β-aminopropionitrile by nitrilases . It is also synthesized using β-alanine as an important precursor or intermediate in the production of many industrially important compounds, such as 3-hydroxypropionic acid, poly 3-hydroxypropionate, pantothenic acid, carnosine, pamidronate, and balasalazide .

Physical And Chemical Properties Analysis

Beta-alanine 15N has a molecular weight of 90.09 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 2 . The exact mass is 90.044713360 g/mol . The topological polar surface area is 63.3 Ų . The heavy atom count is 6 .

科学研究应用

植物抗逆中的 β-丙氨酸

β-丙氨酸 (β-Ala) 甜菜碱是一种渗透保护化合物,存在于海滨植物科中,表明 β-Ala 在植物耐盐性和缺氧中的作用。合成途径涉及 S-腺苷甲硫氨酸依赖性 N-甲基化,突出了其在代谢工程中增强植物抗逆性的潜力。在滨藜叶中鉴定出的三功能 N-甲基转移酶催化 β-Ala 的甲基化,强调了该酶在 β-Ala 甜菜碱合成和植物对逆境环境适应中的作用 (拉蒂纳萨巴帕蒂、福阿德和西瓜,2001)。

β-丙氨酸在微生物和化学过程中的作用

对微生物和化学过程中 D-{\α}-丙氨酸和 L-{\α}-丙氨酸的氮同位素异质性和同质性的研究揭示了 D-丙氨酸对微生物生长及其代谢维持的生理重要性。该研究表明,在形成细菌细胞壁之前,酶促途径主要控制细菌中的同位素异质成分。这为 β-丙氨酸在微生物生理学中的作用及其对理解生物成因和非生物成因过程的意义提供了新的视角 (高野、千贺石和欧口,2013)。

β-丙氨酸的生物技术生产

β-丙氨酸(一种天然存在的 β-氨基酸)的生物技术生产因其广泛的工业应用(包括医药、饲料、食品和环境用途)而引起关注。受环境问题和化石燃料枯竭的推动,生物合成在化学方法上的进步突出了优化 β-丙氨酸生产的生物途径的重要性。这篇综述总结了天然微生物合成的途径,并讨论了代谢工程中的挑战和新方法 (王等人,2021)。

代谢工程以增强 β-丙氨酸的生产

大肠杆菌中用于增强 β-丙氨酸生产的代谢工程涉及多种策略,包括与 β-丙氨酸生物合成途径相关的基因引入、缺失和过表达。这种方法导致 β-丙氨酸产量显着增加,展示了工程微生物细胞工厂在工业 β-丙氨酸生产中的潜力。此类代谢设计策略为优化 β-丙氨酸生物合成途径提供了框架,有助于其在各个领域的应用 (王等人,2021)。

作用机制

Target of Action

Beta-alanine 15N, also known as 3-(15N)azanylpropanoic acid, primarily targets the neuronal receptors in the body . It is formed in vivo by the degradation of dihydrouracil and carnosine . Since neuronal uptake and neuronal receptor sensitivity to beta-alanine have been demonstrated, the compound may be a false transmitter replacing gamma-aminobutyric acid .

Mode of Action

Beta-alanine 15N interacts with its targets, the neuronal receptors, and replaces gamma-aminobutyric acid, a chief inhibitory neurotransmitter in the mammalian central nervous system . This replacement can lead to changes in the transmission of nerve signals in the nervous system.

Biochemical Pathways

Beta-alanine 15N is involved in several biochemical pathways. It is a key component in the synthesis of carnosine , a dipeptide formed from the amino acids beta-alanine and L-histidine . Carnosine is present in high concentrations in human skeletal muscle . Beta-alanine is also involved in the degradation of dihydrouracil and carnosine . Furthermore, it is part of the synthetic β-alanine pathway , which involves the conversion of β-alanine into malonyl semialdehyde (MSA) by either a β-alanine-pyruvate aminotransferase (BAPAT) or a γ-aminobutyrate transaminase (GABT), and the subsequent reduction of MSA to 3-hydroxypropionic acid .

Pharmacokinetics

The pharmacokinetics of Beta-alanine 15N involves its absorption, distribution, metabolism, and excretion (ADME). It is known that the inter-individual variability in the incremental area under the curve (iAUC) and maximum concentration (Cmax) of beta-alanine in plasma is high, and body weight has been found to influence this variability .

Result of Action

The action of Beta-alanine 15N leads to an increase in the concentration of carnosine in skeletal muscles . This increase in carnosine content can enhance muscle endurance and improve exercise capacity . Additionally, the replacement of gamma-aminobutyric acid by Beta-alanine 15N may affect the transmission of nerve signals in the nervous system .

Action Environment

The action, efficacy, and stability of Beta-alanine 15N can be influenced by various environmental factors. For instance, the storage temperature and exposure to light and moisture can affect the stability of the compound . Furthermore, the metabolic environment in the body, such as the presence of other compounds and the physiological state of the individual, can influence the action and efficacy of Beta-alanine 15N.

安全和危害

未来方向

Beta-alanine is a very promising three-carbon platform compound that can be applied in cosmetics and food additives and as a precursor in the chemical, pharmaceutical, and material fields . In the future, it will be necessary to generate beta-alanine-tolerant strains by means of genetic engineering to balance the relationship between strain growth and beta-alanine synthesis via metabolic pathway modification .

属性

IUPAC Name |

3-(15N)azanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMIRNVEIXFBKS-AZXPZELESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[15NH2])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Beta-alanine 15N | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B3114677.png)

![(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride](/img/structure/B3114729.png)